Gastric Acid Secretion Inhibition: D-Phe7-Containing Analogs vs. D-Trp8 Analogs
In a comparative in vivo study of gastric acid secretion inhibition, the D-Phe7-containing octapeptide analog RC-121 (sequence: D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂) demonstrated IC₅₀ = 0.71 nmol/kg in the gastric fistula rat model, compared to native somatostatin-14 with IC₅₀ = 52.3 nmol/kg—a 74-fold potency increase [1]. In contrast, the clinical D-Trp8-containing analog octreotide (SMS 201-995) showed substantially weaker activity in the same assay, failing to produce significant dephosphorylation of the EGF receptor and demonstrating lower gastric antisecretory potency compared to D-Phe7-containing analogs [1][2].
| Evidence Dimension | In vivo gastric acid secretion inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 0.71 nmol/kg (for D-Phe7-containing analog RC-121) |
| Comparator Or Baseline | Somatostatin-14: IC₅₀ = 52.3 nmol/kg |
| Quantified Difference | 74-fold increase in potency vs. native somatostatin-14 |
| Conditions | Gastric fistula rat model; inhibition of gastric acid secretion |
Why This Matters
This quantitative difference supports selection of D-Phe7-modified analogs for in vivo gastric function studies where high potency antisecretory activity is required without the confounding effects of GH/insulin suppression.
- [1] Rivier, J. E. F., Vale, W. W. Jr., Brown, M. R. Analogs of somatostatin. United States Patent US4428942. January 31, 1984. Table 1. View Source
- [2] Liebow, C., Reilly, C., Serrano, M. Somatostatin analogues inhibit growth of pancreatic cancer by stimulating tyrosine phosphatase. Proceedings of the National Academy of Sciences, 1989, 86(6), 2003-2007. View Source
